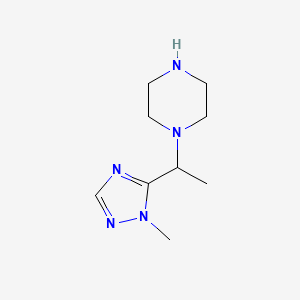
1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a heterocyclic compound that contains both a triazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate piperazine derivative. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Uniqueness
1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to the presence of both a triazole and a piperazine ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H17N5/c1-8(9-11-7-12-13(9)2)14-5-3-10-4-6-14/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
NMZSHHUFCVLWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1C)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


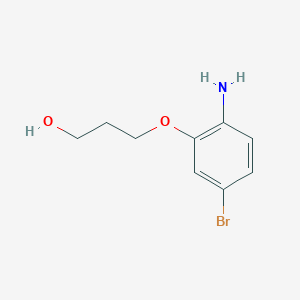
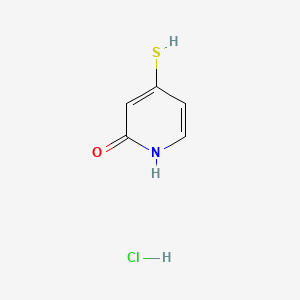
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
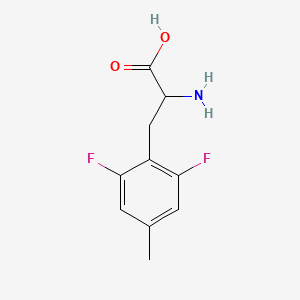
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
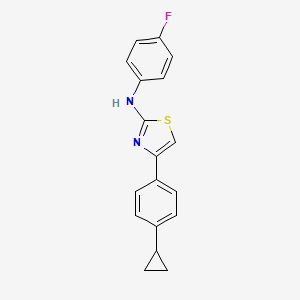
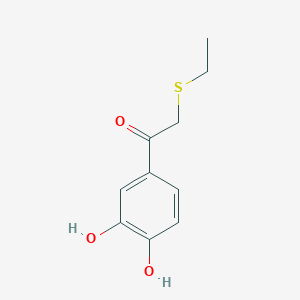
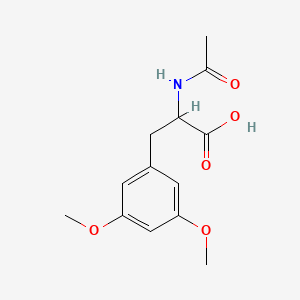
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)

